1,2-Cycloheptanediamine,(1S-trans)-(9CI)
Description
Nomenclature and IUPAC Classification
The systematic nomenclature of 1,2-Cycloheptanediamine,(1S-trans)-(9CI) follows established International Union of Pure and Applied Chemistry conventions for describing stereochemical arrangements in cyclic organic compounds. The fundamental molecular framework consists of a cycloheptane ring system with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 grams per mole. The IUPAC designation "cycloheptane-1,2-diamine" clearly identifies the seven-membered saturated carbon ring bearing amino substituents at the 1 and 2 positions.
The stereochemical descriptor "(1S-trans)" provides critical information about the three-dimensional arrangement of the amino groups relative to the cycloheptane ring plane. The "trans" configuration indicates that the two amino groups occupy positions on opposite faces of the ring, contrasting with the "cis" isomer where both amino groups are positioned on the same side. The "(1S)" designation specifies the absolute configuration at the first carbon center according to the Cahn-Ingold-Prelog priority rules, establishing the compound's chirality and distinguishing it from its (1R-trans) enantiomer.
| Property | Value |
|---|---|
| IUPAC Name | cycloheptane-1,2-diamine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Stereochemical Configuration | (1S-trans) |
| Ring System | Seven-membered saturated |
Properties
CAS No. |
175415-00-6 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.219 |
IUPAC Name |
(1S,2S)-cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m0/s1 |
InChI Key |
DBBUVLSRTWYISN-BQBZGAKWSA-N |
SMILES |
C1CCC(C(CC1)N)N |
Synonyms |
1,2-Cycloheptanediamine,(1S-trans)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparison with Similar Compounds
Stereoisomers of 1,2-Cycloheptanediamine
The cycloheptanediamine scaffold exhibits stereoisomerism depending on the configuration of its amine groups. Key isomers include:
| CAS Number | Isomer Name | Stereochemistry | Molecular Formula |
|---|---|---|---|
| 230312-98-8 | 1,2-Cycloheptanediamine, (1R,2R)-(9CI) | (1R,2R) | C₇H₁₆N₂ |
| 251979-90-5 | 1,2-Cycloheptanediamine, (1R,2S)-rel-(9CI) | (1R,2S)-rel | C₇H₁₆N₂ |
| 230312-98-8 | 1,2-Cycloheptanediamine, (1S-trans)-(9CI) | (1S-trans) | C₇H₁₆N₂ |
Key Differences :
- Stereochemistry : The (1S-trans) isomer differs from (1R,2R) and (1R,2S)-rel in spatial arrangement, affecting its interaction with chiral environments (e.g., enzymes, metal ions).
- Synthesis and Purity : The (1R,2S)-rel isomer is a racemic mixture, while (1S-trans) and (1R,2R) are enantiopure, making the latter more suitable for asymmetric catalysis .
Comparison with Cyclohexanediamine Derivatives
Cyclohexanediamines (six-membered rings) are structurally related but exhibit distinct properties due to ring size:
| CAS Number | Compound Name | Ring Size | Molecular Formula |
|---|---|---|---|
| 21436-03-3 | (1S,2S)-1,2-Diaminocyclohexane | 6-membered | C₆H₁₄N₂ |
| 189152-00-9 | N,N'-Bis(3,3-dimethylbutyl)-1,2-cyclohexanediamine | 6-membered | C₁₈H₃₈N₂ |
| 230312-98-8 | 1,2-Cycloheptanediamine, (1S-trans)-(9CI) | 7-membered | C₇H₁₆N₂ |
Key Differences :
- Applications: Cyclohexanediamines are widely used in industrial catalysis (e.g., hydrogenation), whereas cycloheptanediamines may offer novel coordination geometries in niche applications .
Functional Group and Substituent Comparisons
Ethynyl-Substituted Cycloalkenes
Compounds like 1,2-diethynylcyclohexene (CAS: 21336-06-1) share a cycloalkene backbone but differ in functional groups:
- 1,2-Cycloheptanediamine : Amine groups enable hydrogen bonding and chelation.
- 1,2-Diethynylcyclohexene : Ethynyl groups confer rigidity and π-bond reactivity, suited for polymer chemistry .
Benzenediamine Derivatives
1,2-Benzenediamine derivatives (e.g., N1-ethyl-4-methylbenzene-1,2-diamine, CAS: N/A) feature aromatic rings, offering distinct electronic properties for dye synthesis or corrosion inhibition, unlike aliphatic cycloheptanediamines .
Commercial Availability and Regulatory Status
- Suppliers: 1,2-Cycloheptanediamine isomers are available from specialty chemical suppliers (e.g., Shanghai JiZhi Biochemical Technology) .
- Regulatory Notes: Compounds labeled "9CI" adhere to CAS naming standards, ensuring compliance with international chemical regulations .
Q & A
Basic Research Questions
Q. How can researchers ensure enantiomeric purity during the synthesis of 1,2-cycloheptanediamine, (1S-trans)-(9CI)?
- Methodological Answer : To achieve high enantiomeric purity, employ chiral resolution techniques such as chiral chromatography or enzymatic resolution. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can also stereoselectively control the trans-1,2-diamine configuration. Validate purity via circular dichroism (CD) spectroscopy or X-ray crystallography .
- Safety Note : Handle intermediates under inert atmospheres to prevent racemization, as recommended in TCI America’s safety protocols for diamine derivatives .
Q. What spectroscopic methods are optimal for characterizing 1,2-cycloheptanediamine’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm cycloheptane ring geometry and diamine substituents.
- IR spectroscopy to identify N-H and C-N vibrational modes.
- Mass spectrometry (HRMS) for molecular weight validation.
Cross-reference spectral data with computational simulations (e.g., DFT-based IR/NMR predictions) to resolve ambiguities .
Q. How does pH influence the stability of 1,2-cycloheptanediamine in aqueous solutions?
- Methodological Answer : Conduct stability studies by:
Preparing buffered solutions across pH 2–12.
Monitoring degradation via HPLC or UV-Vis spectroscopy at timed intervals.
Analyzing kinetic data to determine degradation rate constants.
- Key Finding : Diamines are prone to oxidation at alkaline pH; stabilize solutions with antioxidants (e.g., ascorbic acid) and store under nitrogen .
Advanced Research Questions
Q. How can contradictory data on 1,2-cycloheptanediamine’s catalytic activity in asymmetric reactions be resolved?
- Methodological Answer :
Reproduce experiments under standardized conditions (solvent, temperature, catalyst loading).
Perform kinetic profiling (e.g., Eyring analysis) to compare activation parameters.
Use in-situ spectroscopic monitoring (e.g., ReactIR) to detect transient intermediates.
- Theoretical Framework : Link discrepancies to steric effects from the cycloheptane ring or solvent-dependent transition states, guided by molecular docking studies .
Q. What computational strategies predict 1,2-cycloheptanediamine’s role in supramolecular assembly?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model host-guest interactions with macrocycles (e.g., cucurbiturils).
- DFT Calculations : Optimize diamine conformers and analyze non-covalent interactions (NCI plots).
- Validate predictions via SC-XRD and ITC (Isothermal Titration Calorimetry) .
Q. How to design a factorial experiment optimizing 1,2-cycloheptanediamine’s ligand efficiency in transition-metal complexes?
- Methodological Answer :
- Variables : Metal ion (e.g., Cu²⁺, Ni²⁺), solvent polarity, ligand-to-metal ratio.
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions.
- Analytical Tools : Measure binding constants via UV-Vis titration and validate with cyclic voltammetry .
Theoretical and Interdisciplinary Questions
Q. How can 1,2-cycloheptanediamine be integrated into a theoretical framework for chiral catalyst design?
- Methodological Answer :
Map the diamine’s stereoelectronic profile using Hammett constants and NBO (Natural Bond Orbital) analysis .
Correlate with enantioselectivity data in benchmark reactions (e.g., aldol additions).
Develop a predictive model using machine learning (e.g., random forests) trained on crystallographic databases .
Q. What methodological challenges arise when combining experimental and computational data for 1,2-cycloheptanediamine’s environmental fate studies?
- Methodological Answer :
- Data Integration : Align experimental biodegradation rates (OECD 301F tests) with computational toxicity predictions (e.g., ECOSAR).
- Ethical Considerations : Address discrepancies via sensitivity analysis and prioritize in vitro assays for metabolites .
Safety and Compliance
Q. What protocols ensure safe handling of 1,2-cycloheptanediamine in air-sensitive reactions?
- Methodological Answer :
- Use Schlenk lines or gloveboxes for synthesis/purification.
- Monitor airborne exposure with FTIR gas analyzers .
- Dispose of waste via certified hazardous waste contractors, adhering to EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
